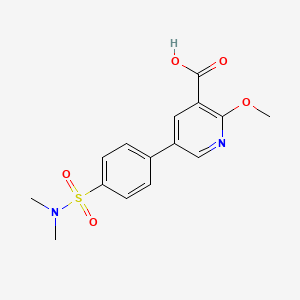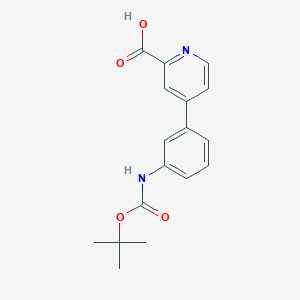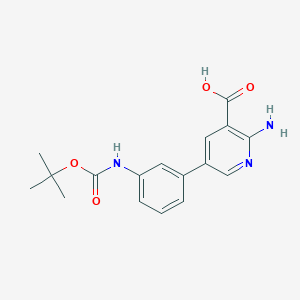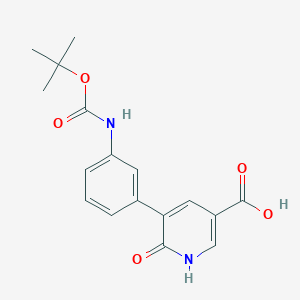
2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95% (abbreviated as 2A5BAPIA) is an organic compound that is widely used in scientific research. It is an isonicotinic acid derivative, with a molecular formula of C13H13N3O3 and a molecular weight of 263.26 g/mol. It is a white crystalline solid that is soluble in water and other organic solvents. It is often used as a building block in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95% is an inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It works by binding to the active site of the enzyme, which prevents the enzyme from performing its normal function. In addition, it can also bind to other proteins, such as receptors, and interfere with their function.
Biochemical and Physiological Effects
2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the body, which can cause a variety of effects such as increased alertness and focus, as well as increased muscle strength and endurance. It has also been shown to have anti-inflammatory and antifungal properties.
Advantages and Limitations for Lab Experiments
2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain. It is also soluble in water and other organic solvents, which makes it easy to use in a variety of experiments. However, it is important to note that it is an inhibitor of several enzymes, and so it may interfere with the desired results of the experiment.
Future Directions
There are a number of potential future directions for the use of 2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95% in scientific research. It could be used in the development of new pharmaceuticals and other organic compounds. It could also be used to study the effects of enzyme inhibition and protein-protein interactions. In addition, it could be used to study the effects of acetylcholine on the body, as well as its potential therapeutic applications. Finally, it could be used to study the effects of antifungal and anti-inflammatory agents.
Synthesis Methods
2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95% is synthesized from 2-amino-5-chloro-3-hydroxy-4-methylbenzonitrile, which is reacted with 3-bromo-2-methylpropanoic acid in the presence of a strong base, such as potassium hydroxide. The reaction is conducted in an aqueous solution at a temperature of 90°C for two hours. The product is then purified by recrystallization.
Scientific Research Applications
2-Amino-5-(3-BOC-aminophenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals such as anti-cancer drugs, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of peptides, peptidomimetics, and other organic compounds. In addition, it has been used in the study of enzyme inhibition and protein-protein interactions.
properties
IUPAC Name |
2-amino-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)20-11-6-4-5-10(7-11)13-9-19-14(18)8-12(13)15(21)22/h4-9H,1-3H3,(H2,18,19)(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDBJQAZGYEKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395002.png)

![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395022.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395023.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)





